Cas no 34669-57-3 (Cholan-24-oic acid,3-(sulfooxy)-, (3a,5b)-)

Cholan-24-oic acid,3-(sulfooxy)-, (3a,5b)- structure
34669-57-3 structure
Productnaam:Cholan-24-oic acid,3-(sulfooxy)-, (3a,5b)-
CAS-nummer:34669-57-3
MF:C24H40O6S
MW:456.635807037354
CID:309220
PubChem ID:451489

Cholan-24-oic acid,3-(sulfooxy)-, (3a,5b)- Chemische en fysische eigenschappen

Naam en identificatie

    • Cholan-24-oic acid,3-(sulfooxy)-, (3a,5b)-
    • cholan-24-oic acid, 3-(sulfooxy)-, (3alpha,5beta)-
    • Lithocholic acid 3-alpha-sulfate
    • (3alpha,5beta)-3-(sulfooxy)cholan-24-oic acid
    • SCHEMBL232940
    • UNII-0ENK5NMI1I
    • 0ENK5NMI1I
    • BDBM50375583
    • Cholan-24-oic acid, 3-(sulfooxy)-, (3a-alpha,5-beta)-
    • 3alpha-sulfooxy-5beta-cholan-24-oic acid
    • CHEBI:35421
    • LITHOCHOLIC ACID 3.ALPHA.-SULFATE
    • 64936-81-8
    • PD052901
    • (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • (3.ALPHA.,5.BETA.)-3-(SULFOOXY)CHOLAN-24-OIC ACID
    • lithocholic acid 3-sulfate
    • Q27116471
    • (4R)-4-((3R,5R,8R,9S,10S,13R,14S,17R)-10,13-DIMETHYL-3-SULFOOXY-2,3,4,5,6,7,8,9,11,12,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)PENTANOIC ACID
    • DTXSID901043664
    • 3.ALPHA.-SULFOOXY-5.BETA.-CHOLAN-24-OIC ACID
    • AKOS040754109
    • Lithocholic acid, 3-sulfate
    • 3.ALPHA.-SULFATE-5.BETA.-CHOLAN-24-OIC ACID
    • (R)-4-((3R,5R,8R,9S,10S,13R,14S,17R)-10,13-DIMETHYL-3-(SULFOOXY)HEXADECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)PENTANOIC ACID
    • 34669-57-3
    • CHEMBL260315
    • CHOLAN-24-OIC ACID, 3-(SULFOOXY)-, (3.ALPHA.,5.BETA.)-
    • Sulfolithocholic acid
    • lithocholic acid sulfate
    • LMST05020015
    • ST 24:1;O3;S
    • 3-Hydroxy-cholan-24-oic acid, 3-sulfate (3-.alpha., 5-.beta.)
    • Inchi: InChI=1S/C24H40O6S/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29)
    • InChI-sleutel: AXDXVEYHEODSPN-UHFFFAOYSA-N
    • LACHT: OC(CCC(C1CCC2C3CCC4CC(CCC4(C)C3CCC12C)OS(=O)(O)=O)C)=O

Berekende eigenschappen

  • Exacte massa: 456.2547
  • Monoisotopische massa: 456.25456017g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 6
  • Complexiteit: 790
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 9
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 109Ų
  • XLogP3: 5.9

Experimentele eigenschappen

  • PSA: 100.9

Artikelen aanbevelen

Aanbevolen leveranciers
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd